molecular formula C16H19FN2O B5686805 6-fluoro-2-methyl-3-(1-piperidinylmethyl)-4-quinolinol

6-fluoro-2-methyl-3-(1-piperidinylmethyl)-4-quinolinol

Cat. No. B5686805
M. Wt: 274.33 g/mol
InChI Key: KOMKJLRXARVVRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-fluoro-2-methyl-3-(1-piperidinylmethyl)-4-quinolinol, also known as Pifithrin-α, is a small molecule inhibitor that is widely used in scientific research. This compound was first identified as a p53 inhibitor, but it has since been found to have a variety of other applications in biomedical research.

Mechanism of Action

6-fluoro-2-methyl-3-(1-piperidinylmethyl)-4-quinolinolα works by binding to the DNA-binding domain of p53, preventing it from activating downstream targets. This leads to a decrease in the expression of genes involved in cell cycle arrest and apoptosis, which can be beneficial in certain disease states.
Biochemical and Physiological Effects:
6-fluoro-2-methyl-3-(1-piperidinylmethyl)-4-quinolinolα has been shown to have a variety of biochemical and physiological effects, depending on the specific cell type and disease state being studied. In cancer cells, this compound can induce cell death and inhibit tumor growth. In neurons, it can protect against oxidative stress and prevent cell death. In cardiomyocytes, it can improve contractile function and reduce inflammation.

Advantages and Limitations for Lab Experiments

One advantage of using 6-fluoro-2-methyl-3-(1-piperidinylmethyl)-4-quinolinolα in lab experiments is its specificity for p53, which allows researchers to selectively inhibit this protein without affecting other cellular processes. However, this compound can also have off-target effects, and its use may not be appropriate in all experimental settings.

Future Directions

There are many potential future directions for research involving 6-fluoro-2-methyl-3-(1-piperidinylmethyl)-4-quinolinolα. One area of interest is the development of more potent and selective inhibitors of p53, which could have therapeutic applications in cancer and other diseases. Additionally, this compound could be used in combination with other drugs to enhance their effectiveness or reduce side effects. Finally, further research is needed to fully understand the biochemical and physiological effects of 6-fluoro-2-methyl-3-(1-piperidinylmethyl)-4-quinolinolα in different cell types and disease states.

Synthesis Methods

6-fluoro-2-methyl-3-(1-piperidinylmethyl)-4-quinolinolα can be synthesized through a multi-step process that involves the reaction of 2-methyl-4-quinolone with piperidine, followed by the addition of a fluorine atom and a methyl group. The final product is purified using chromatography techniques.

Scientific Research Applications

6-fluoro-2-methyl-3-(1-piperidinylmethyl)-4-quinolinolα has been used in a variety of scientific research applications, including cancer research, neurodegenerative disease research, and cardiovascular disease research. This compound is particularly useful in studying the role of p53 in cancer, as it can selectively inhibit the activity of this protein.

properties

IUPAC Name

6-fluoro-2-methyl-3-(piperidin-1-ylmethyl)-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN2O/c1-11-14(10-19-7-3-2-4-8-19)16(20)13-9-12(17)5-6-15(13)18-11/h5-6,9H,2-4,7-8,10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOMKJLRXARVVRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(N1)C=CC(=C2)F)CN3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-fluoro-2-methyl-3-(piperidin-1-ylmethyl)-1H-quinolin-4-one

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